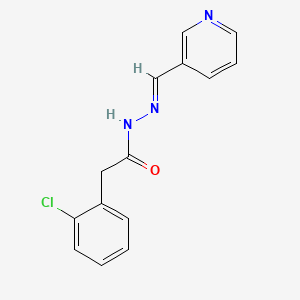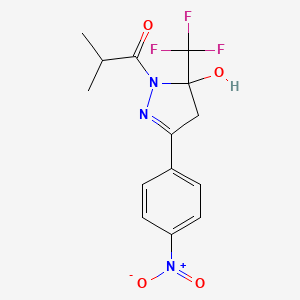
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as Pyridine-2-carboxaldehyde isonicotinoyl hydrazone (PCIH) and has been studied for its various biological and physiological effects.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in the metabolism of iron, which is essential for the survival of malaria parasites.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of iron metabolism in malaria parasites, and the modulation of the immune system. This compound has also been shown to have antioxidant properties and may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide in lab experiments include its potential applications in the treatment of various diseases, its ability to inhibit the growth of cancer cells, and its antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide. These include further research into its mechanism of action, its potential applications in the treatment of other diseases, and the development of new derivatives with improved pharmacological properties. Additionally, future research may focus on the use of this compound in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide involves the reaction of 2-chlorobenzaldehyde with isonicotinic acid hydrazide in the presence of acetic acid and ethanol. The resulting compound is then subjected to a reaction with pyridine-3-carbaldehyde to yield the final product.
Scientific Research Applications
2-(2-chlorophenyl)-N'-(3-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, malaria, and tuberculosis. This compound has been shown to inhibit the growth of cancer cells and has been studied for its potential use in chemotherapy.
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-13-6-2-1-5-12(13)8-14(19)18-17-10-11-4-3-7-16-9-11/h1-7,9-10H,8H2,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXFLLLVRWUIQU-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN=CC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC(=O)N/N=C/C2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827347 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)


![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)
![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)

![butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![methyl 1-benzyl-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5204312.png)
![2-chloro-6-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5204316.png)